4-(Hydroxymethyl)-3-methoxybenzoic acid
CAS No.: 955117-56-3
Cat. No.: VC2824960
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 955117-56-3 |
---|---|
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 4-(hydroxymethyl)-3-methoxybenzoic acid |
Standard InChI | InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12) |
Standard InChI Key | BVTRLERJUCFVNY-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)O)CO |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)CO |
Introduction
Chemical Properties and Structure
Molecular Identification
4-(Hydroxymethyl)-3-methoxybenzoic acid is characterized by the following identifiers:
Parameter | Value |
---|---|
CAS Number | 955117-56-3 |
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 4-(Hydroxymethyl)-3-methoxybenzoic acid |
SMILES Notation | COc1cc(ccc1CO)C(=O)O |
InChI | InChI=1S/C9H10O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4,10H,5H2,1H3,(H,11,12) |
InChIKey | BVTRLERJUCFVNY-UHFFFAOYSA-N |
Table 1: Chemical identification parameters for 4-(Hydroxymethyl)-3-methoxybenzoic acid
Structural Features
The molecule exhibits a benzoic acid core structure with two key substituents:
-
A hydroxymethyl (-CH2OH) group at position 4
-
A methoxy (-OCH3) group at position 3
This structural arrangement creates a molecule with multiple reactive sites:
-
The carboxylic acid group (-COOH) capable of forming esters, amides, and salts
-
The hydroxymethyl group that can undergo oxidation, substitution, or protection reactions
-
The methoxy group serving as a potential site for demethylation or participating in directing effects
The arrangement of these functional groups provides unique reactivity patterns compared to related compounds like vanillic acid or isovanillic acid .
Physical Properties
General Physical Characteristics
4-(Hydroxymethyl)-3-methoxybenzoic acid typically appears as a solid at room temperature. Based on available data, the following physical properties have been determined:
Property | Value | Note |
---|---|---|
Physical State | Solid | At room temperature |
Color | Not definitively reported | Presumably white to off-white |
Flash Point | 152.2±18.6 °C | Estimated value |
Boiling Point | 369.3±32.0 °C | At 760 mmHg (estimated) |
Density | 1.3±0.1 g/cm³ | Estimated value |
Polarizability | 18.4±0.5 10⁻²⁴cm³ | Calculated property |
Vapor Pressure | 0.0±0.9 mmHg | At 25°C (estimated) |
LogP | 0.88570 | Calculated value |
Table 2: Physical properties of 4-(Hydroxymethyl)-3-methoxybenzoic acid
The compound's relatively high boiling and flash points indicate low volatility, which is consistent with other benzoic acid derivatives containing polar functional groups. The calculated LogP value of approximately 0.89 suggests moderate hydrophilicity, which may influence its solubility characteristics and potential biological interactions .
Hazard Type | Classification | GHS Pictogram |
---|---|---|
Signal Word | Warning | GHS07 |
Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Table 3: GHS hazard classification for 4-(Hydroxymethyl)-3-methoxybenzoic acid
Related Compounds
4-(Hydroxymethyl)-3-methoxybenzoic acid belongs to a family of substituted benzoic acids with structural similarities to several better-studied compounds.
Structural Analogues
Compound | CAS Number | Structural Relationship | Key Differences |
---|---|---|---|
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | 121-34-6 | Core structure with different substituent at position 4 | Has -OH instead of -CH₂OH at position 4 |
Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) | 645-08-9 | Positional isomer of functional groups | Methoxy and hydroxy positions reversed |
Ethyl vanillate (Ethyl 4-hydroxy-3-methoxybenzoate) | 617-05-0 | Ester derivative of related acid | Contains ethoxy instead of hydroxy group |
Table 4: Structural analogues of 4-(Hydroxymethyl)-3-methoxybenzoic acid
Comparative Properties
Vanillic acid, the most closely related structural analogue, has been extensively studied and demonstrates several biological activities:
-
Anti-inflammatory properties
-
Antioxidant effects
-
Antimicrobial activity
These properties may provide insight into potential biological activities of 4-(Hydroxymethyl)-3-methoxybenzoic acid, though direct extrapolation requires experimental validation .
Unlike vanillic acid, which occurs naturally in vanilla beans and various plant materials, 4-(Hydroxymethyl)-3-methoxybenzoic acid appears to be primarily a synthetic compound with limited natural occurrence documentation .
Quantity | Approximate Price Range (EUR) | Supplier Reference |
---|---|---|
250 mg | 184.00 € | CymitQuimica |
500 mg | 302.00 € | CymitQuimica |
1 g | 302.00 € | CymitQuimica |
5 g | 1,258.00 € | CymitQuimica |
Table 5: Commercial pricing for 4-(Hydroxymethyl)-3-methoxybenzoic acid
The relatively high cost per gram indicates limited production scale and specialized synthesis requirements, consistent with its status as a specialty research chemical rather than a commodity chemical.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume